Home > Products > Screening Compounds P84784 > 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole
2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole -

2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole

Catalog Number: EVT-5606146
CAS Number:
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of a series of 5-[7-aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl]-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one derivatives, which were evaluated for their antioxidant activity. []
  • Relevance: While not directly sharing the core structure of the main compound, this molecule highlights the presence and relevance of heterocyclic rings (tetrahydropyrimidine and oxadiazole) in biologically active compounds. This research emphasizes the importance of such ring systems, also found in 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole (benzimidazole, piperidine, and oxadiazole). []

6-(((5-(1-Methoxy-9H-carbazol-3-yl)1,3,4-oxadiazol-2-yl)amino)methyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This hybrid molecule incorporates murrayanine, 1,3,4-oxadiazole, and uracil moieties. It was designed and synthesized to investigate its anti-inflammatory potential using the carrageenan-induced paw edema method, showing significant edema reduction. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring with the main compound, 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole. This shared feature suggests a potential for similar biological activity, especially considering the known anti-inflammatory properties of certain oxadiazole derivatives. []

N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

  • Compound Description: This compound is a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. Its structure was elucidated using elemental analysis, IR, and NMR techniques, including 2D NMR, which identified the presence of two isomers (trans and cis). []
  • Relevance: This compound shares the benzimidazole and 1,3,4-oxadiazole rings with the main compound, 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole. This structural similarity, particularly the presence of the linked benzimidazole-oxadiazole system, suggests that these compounds might belong to the same chemical class and potentially exhibit similar biological properties. []

[(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid

  • Compound Description: This compound is a novel benzimidazole piperidine derivative investigated for its anti-inflammatory potential. It displayed high selectivity against COX-2, favorable drug-likeness and ADME descriptors, a lack of cytotoxicity, relieved paw edema, and inflammation without noticeable side effects on the stomach. []
  • Relevance: This compound shares the benzimidazole and piperidine rings with the main compound, 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole. This structural similarity, particularly the presence of both rings within the same molecule, suggests they may belong to the same chemical class and potentially share pharmacological activities, including anti-inflammatory properties. []

1-(1H-benzo[d]imidazol-2-yl)-3-(5-((4-methylpiperazin-1-yl)methyl)-1,3,4 -oxadiazol-2-yl)propan-1-one

  • Compound Description: This molecule is a benzimidazole derivative hybridized with an oxadiazole ring and a second amine group. It was designed and synthesized under microwave irradiation and exhibited good to notable anticancer activity against the NCI 60 cell line panel. [, ]
  • Relevance: This compound shares the benzimidazole and 1,3,4-oxadiazole rings with the main compound, 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole. The presence of these common structural motifs suggests potential similarities in their chemical properties and possible overlapping biological activities. [, ]

3-((5-(3-(1H-benzo[d]imidazol-2-yl)-3-oxopropyl)-1, 3, 4-oxadiazol-2-yl) methyl)-5-methylpyrimidine-2,4(1H, 3H)-dione

  • Compound Description: This compound is another benzimidazole-oxadiazole hybrid that also incorporates a pyrimidine ring. Like the previous compound, it was designed, synthesized, and evaluated for its anticancer properties, demonstrating significant potential in the NCI 60 cell line panel. [, ]
  • Relevance: This compound, like the main compound, 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole, features both benzimidazole and 1,3,4-oxadiazole rings within its structure. This structural similarity highlights the recurring theme of these specific heterocycles in medicinal chemistry, particularly in the context of developing anticancer agents. [, ]

Properties

Product Name

2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole

IUPAC Name

[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanone

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H21N5O3/c1-25-11-16-21-22-17(26-16)18(24)23-8-4-5-12(10-23)9-15-19-13-6-2-3-7-14(13)20-15/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,19,20)

InChI Key

GBONMLZRZNFJBE-UHFFFAOYSA-N

SMILES

COCC1=NN=C(O1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3

Canonical SMILES

COCC1=NN=C(O1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.